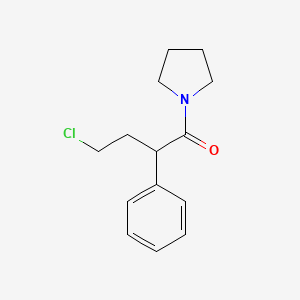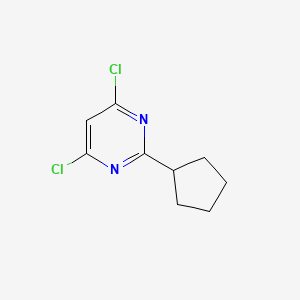
4,6-Dichloro-2-cyclopentylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-cyclopentylpyrimidine is a heterocyclic organic compound with the molecular formula C9H10Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a cyclopentyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-cyclopentylpyrimidine typically involves the chlorination of 2-cyclopentylpyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2-cyclopentylpyrimidine is treated with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction mixture is then heated to reflux, and the product is isolated by distillation or crystallization .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions are carefully controlled to minimize the formation of by-products and ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-cyclopentylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 4,6-diamino-2-cyclopentylpyrimidine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound .
Applications De Recherche Scientifique
4,6-Dichloro-2-cyclopentylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials .
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-cyclopentylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. For example, it may act as an inhibitor of nucleic acid synthesis by binding to and inhibiting the function of enzymes involved in DNA replication or transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloropyrimidine: Lacks the cyclopentyl group and is used in similar nucleophilic substitution reactions.
2-Cyclopentylpyrimidine: Lacks the chlorine atoms and has different reactivity and applications.
4,6-Diamino-2-cyclopentylpyrimidine: Formed by nucleophilic substitution of the chlorine atoms with amines, used in different biological studies
Uniqueness
4,6-Dichloro-2-cyclopentylpyrimidine is unique due to the presence of both chlorine atoms and the cyclopentyl group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H10Cl2N2 |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
4,6-dichloro-2-cyclopentylpyrimidine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-5-8(11)13-9(12-7)6-3-1-2-4-6/h5-6H,1-4H2 |
Clé InChI |
BNJFFSASAAIDKC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=NC(=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


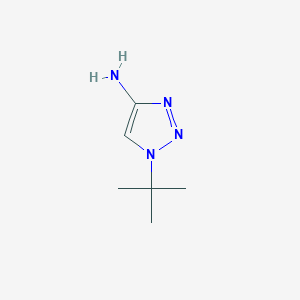

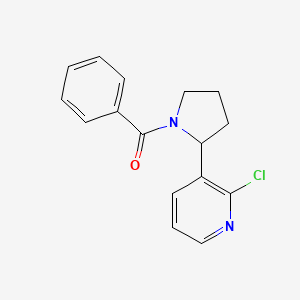
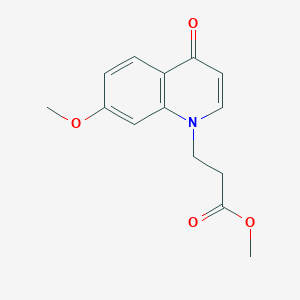
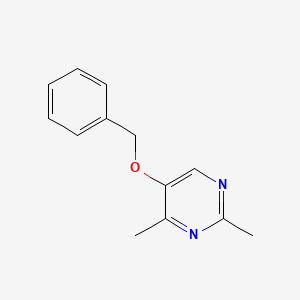
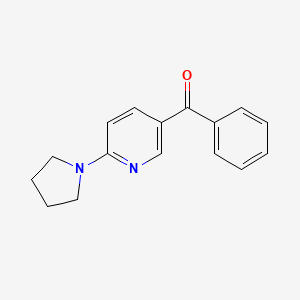
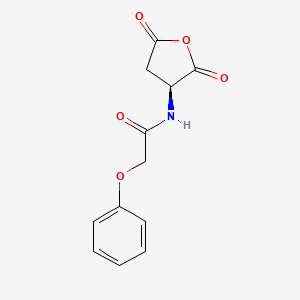




![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
